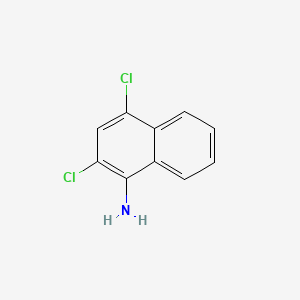

2,4-Dichloronaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFIRPDNZCDFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chlorination of N-acetylnaphthalen-1-amine

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of chlorine atoms into aromatic frameworks is a cornerstone of modern synthetic chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of bioactive molecules. N-acetylnaphthalen-1-amine is a key bicyclic aromatic amine derivative whose chlorinated analogues serve as valuable intermediates in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive exploration of the chlorination of N-acetylnaphthalen-1-amine, delving into the underlying mechanistic principles of electrophilic aromatic substitution, the critical factors governing regioselectivity, and detailed, field-proven experimental protocols. By synthesizing theoretical knowledge with practical application, this document serves as an essential resource for scientists seeking to control and optimize this important transformation.

Mechanistic Underpinnings: Regioselectivity in Electrophilic Aromatic Substitution

The chlorination of N-acetylnaphthalen-1-amine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction—specifically, the position at which the chlorine atom is introduced—is dictated by the electronic properties of both the naphthalene ring system and the N-acetyl directing group.

The Directing Influence of the Acetamido Group

The acetamido group (-NHCOCH₃) is a powerful activating, ortho, para-directing substituent.[1] Its influence stems from the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic π-system through resonance (a +R effect). This donation of electron density enriches the ortho (C2) and para (C4) positions, making them more nucleophilic and thus more susceptible to attack by an electrophile (Cl⁺).

This resonance stabilization of the cationic intermediate (the arenium ion or sigma complex) is the key to its directing effect. While the nitrogen's lone pair also participates in resonance with the adjacent carbonyl group, which slightly diminishes its activating capability compared to a simple amino (-NH₂) group, its +R effect on the aromatic ring remains dominant.[1]

Inherent Reactivity of the Naphthalene Core

The naphthalene ring itself does not have uniform reactivity. The α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the arenium ion intermediate formed from α-attack is better stabilized by resonance, allowing the positive charge to be delocalized while preserving one intact benzene ring.

When these two factors are combined, the N-acetyl group at the C1 position strongly activates the C2 (ortho) and C4 (para) positions for electrophilic attack. The C8 (peri) position, while also an α-position, is sterically hindered by the substituent at C1, making it a much less favorable site for substitution. Therefore, the chlorination of N-acetylnaphthalen-1-amine is expected to yield a mixture of two primary constitutional isomers: 2-chloro-N-acetylnaphthalen-1-amine and 4-chloro-N-acetylnaphthalen-1-amine .

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. The electrophile, conceptually Cl⁺ (generated from the chlorinating agent), is first attacked by the electron-rich naphthalene ring to form a resonance-stabilized arenium ion. In the second step, a base removes a proton from the carbon atom bearing the new chlorine, restoring aromaticity.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloronaphthalen-1-amine

Introduction

2,4-Dichloronaphthalen-1-amine is a halogenated aromatic amine whose robust characterization is essential for its potential applications in synthetic chemistry, drug development, and materials science. As with any synthesized compound, unambiguous structural confirmation is a prerequisite for further investigation. This guide provides a comprehensive overview of the spectroscopic techniques required to characterize this compound, framed from a practical, field-proven perspective. We will explore the expected outcomes from mass spectrometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. While direct, comprehensive spectral libraries for this specific molecule are not widely published, this guide will synthesize predictive data based on established spectroscopic principles and data from structurally analogous compounds, such as 2,4-dichloroaniline and various chloro-substituted naphthylamine derivatives.[1][2][3] This approach mirrors the real-world challenge of characterizing novel compounds, providing a robust framework for researchers.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Cl₂N), the nitrogen rule of mass spectrometry predicts a molecular weight with an odd nominal mass due to the presence of a single nitrogen atom.[4]

Expected Mass Spectrum

The key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, we expect to see a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

-

Molecular Ion (M⁺): The nominal molecular weight is 211 g/mol . The exact mass is 210.99557 Da.

-

Isotopic Pattern: The molecular ion peak will appear as a cluster with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. This is a definitive signature for a dichlorinated compound.

-

Fragmentation: Electron ionization (EI) would likely induce fragmentation. Expected fragmentation patterns, by analogy to 2,4-dichloroaniline[3] and 2,4-dichloro-1-naphthol[5][6], include the loss of HCl, chlorine radicals, and potentially the entire amino group, leading to characteristic daughter ions.

| Ion | m/z (for ³⁵Cl) | Significance |

| [C₁₀H₇Cl₂N]⁺ | 211 | Molecular Ion (M⁺) |

| [C₁₀H₇³⁵Cl³⁷ClN]⁺ | 213 | M+2 Isotope Peak |

| [C₁₀H₇³⁷Cl₂N]⁺ | 215 | M+4 Isotope Peak |

| [C₁₀H₆ClN]⁺ | 176 | Loss of a Cl radical |

| [C₁₀H₅Cl]⁺ | 140 | Loss of HCl and HCN |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard approach for acquiring an EI-MS spectrum.

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet: Direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500 to ensure capture of the molecular ion and significant fragments.

-

Data Analysis:

-

Identify the molecular ion peak cluster and confirm the isotopic pattern.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the amine group and the substituted aromatic system.

Expected IR Absorption Bands

As a primary aromatic amine, this compound should exhibit two distinct N-H stretching bands.[7] The aromatic and chloro-substituent vibrations will also be present.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Two distinct, sharp to medium bands.[7] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak, sharp bands. |

| 1650 - 1550 | N-H Bend (Scissoring) & Aromatic C=C Stretch | Medium to strong, sharp bands. |

| 1350 - 1250 | C-N Stretch | Medium intensity. |

| 850 - 750 | C-H Out-of-plane Bending | Strong bands, indicative of substitution pattern. |

| 800 - 600 | C-Cl Stretch | Strong, sharp bands. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure, providing information on the chemical environment, connectivity, and number of protons and carbons.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the five aromatic protons and the two amine protons. The chemical shifts will be influenced by the electron-donating amine group (-NH₂) and the electron-withdrawing chlorine atoms (-Cl).

-

Amine Protons (NH₂): A broad singlet is expected, typically in the range of 4-6 ppm. Its chemical shift can be concentration and solvent-dependent. This peak will disappear upon shaking the sample with a drop of D₂O, which is a definitive test.

-

Aromatic Protons (Ar-H): Five distinct signals are expected in the aromatic region (7.0-8.5 ppm). The proton at C3 will be a singlet. The protons on the unsubstituted ring (C5, C6, C7, C8) will form a more complex multiplet system.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring, as the substitution pattern removes all symmetry.

-

C-NH₂ and C-Cl Carbons: These carbons will be significantly shifted. The C1 carbon (attached to -NH₂) will be shifted downfield (140-150 ppm), while C2 and C4 (attached to -Cl) will also be downfield (120-135 ppm).

-

Other Aromatic Carbons: The remaining seven carbons will appear in the typical aromatic region of 110-140 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

Probe: Tune and match the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 8-16 scans.

-

Process the data with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Workflow for NMR Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Benzenamine, 2,4-dichloro- [webbook.nist.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. 2,4-Dichloro-1-naphthol | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-DICHLORO-1-NAPHTHOL(2050-76-2) MS spectrum [chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dichloronaphthalen-1-amine

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Dichloronaphthalen-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, outlines a robust experimental protocol for data acquisition, and presents the predicted data in a clear, structured format. The insights herein are grounded in established NMR principles and comparative analysis with structurally analogous compounds.

Introduction: The Structural and Spectroscopic Landscape

This compound is a substituted naphthalene derivative of significant interest in synthetic and medicinal chemistry. Its rigid aromatic core, adorned with electron-withdrawing chloro groups and an electron-donating amino group, creates a unique electronic environment that is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR profiles is paramount for structural verification, purity assessment, and for predicting its reactivity and intermolecular interactions.

While direct experimental spectra for this specific molecule are not widely published, a detailed prediction can be formulated based on the well-understood effects of substituents on the chemical shifts of aromatic systems. This guide will leverage data from analogous compounds, such as various dichloronaphthalene isomers and 2,4-dichloro-1-naphthol, to provide a well-reasoned and scientifically sound prediction of the NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the anisotropic effects of the naphthalene ring system and the electronic effects of the substituents.

Key Predicted Features:

-

Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃, it is expected to appear in the range of 4.0-5.0 ppm.

-

Aromatic Protons: The five aromatic protons will give rise to a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the positions of the chloro and amino groups.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.3 | Singlet | N/A |

| H-5 | ~8.1 | Doublet | J = 8.5 |

| H-6 | ~7.5 | Triplet | J = 7.5, 8.5 |

| H-7 | ~7.6 | Triplet | J = 7.5, 8.5 |

| H-8 | ~7.8 | Doublet | J = 8.5 |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | N/A |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. With ten carbon atoms in unique electronic environments, ten distinct signals are expected in the aromatic region. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Key Predicted Features:

-

Substituent-Bearing Carbons: The carbons directly attached to the chlorine (C-2, C-4) and nitrogen (C-1) atoms will have their chemical shifts significantly influenced. The carbon bearing the amino group (C-1) is expected to be shielded, while those bearing the chloro groups (C-2, C-4) will be deshielded.

-

Quaternary Carbons: The quaternary carbons (C-1, C-2, C-4, C-4a, C-8a) will generally show weaker signals compared to the protonated carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~140 |

| C-2 | ~125 |

| C-3 | ~128 |

| C-4 | ~123 |

| C-4a | ~127 |

| C-5 | ~126 |

| C-6 | ~127 |

| C-7 | ~125 |

| C-8 | ~122 |

| C-8a | ~132 |

Experimental Protocol for NMR Data Acquisition

For researchers with a synthesized sample of this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, alongside a comprehensive experimental protocol. While awaiting empirical data, these predictions, grounded in fundamental NMR principles and comparative data, offer a valuable resource for researchers in the field. The provided methodologies and expected spectral features will aid in the structural elucidation and characterization of this and related compounds, facilitating advancements in chemical synthesis and drug discovery.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dichloronaphthalen-1-amine

Introduction

2,4-Dichloronaphthalen-1-amine is a halogenated aromatic amine whose detection and structural elucidation are critical in various fields, including environmental analysis, forensic science, and synthetic chemistry. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for identifying such compounds. The fragmentation pattern generated in the mass spectrometer serves as a molecular fingerprint, providing invaluable information for unambiguous identification. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of this compound, drawing upon established principles of mass spectrometry and fragmentation patterns of structurally related molecules.

Theoretical Framework: Ionization and Fragmentation in Mass Spectrometry

Upon introduction into an electron ionization (EI) source, molecules of this compound are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺˙).[1] The excess energy within the molecular ion induces a series of bond cleavages and rearrangements, resulting in the formation of various fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be governed by the interplay of its key structural features: the stable naphthalene ring system, the electron-donating amine group, and the two electronegative chlorine atoms. Aromatic systems tend to produce a prominent molecular ion due to their stability.[2] For aromatic amines, fragmentation can be influenced by the nitrogen atom, while halogenated compounds exhibit characteristic losses of the halogen atom or hydrogen halide.[3][4][5]

Predicted Fragmentation Pathway of this compound

The molecular weight of this compound (C₁₀H₇Cl₂N) is 211.08 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. The M⁺˙ peak will appear at m/z 211 (with two ³⁵Cl atoms), the [M+2]⁺˙ peak at m/z 213 (with one ³⁵Cl and one ³⁷Cl), and the [M+4]⁺˙ peak at m/z 215 (with two ³⁷Cl atoms). The relative intensities of these peaks will be approximately 9:6:1, a hallmark of dichlorinated compounds.

The proposed fragmentation pathways are as follows:

-

Loss of a Chlorine Radical (•Cl): A primary and highly probable fragmentation event is the cleavage of a C-Cl bond, leading to the loss of a chlorine radical. This is a common pathway for chlorinated aromatic compounds.[3][4] This will result in a significant fragment ion at m/z 176 ([M-Cl]⁺).

-

Sequential Loss of the Second Chlorine Radical: Following the initial loss of one chlorine atom, the resulting fragment ion ([M-Cl]⁺) can undergo further fragmentation by losing the second chlorine radical. This would produce a fragment ion at m/z 141 ([M-2Cl]⁺).

-

Loss of Hydrogen Chloride (HCl): The elimination of a neutral hydrogen chloride molecule is another characteristic fragmentation pathway for chloroaromatic compounds, especially when a functional group with available hydrogens is present.[3] This would lead to a fragment ion at m/z 175 ([M-HCl]⁺˙).

-

Loss of HCN: Aromatic amines can undergo fragmentation involving the loss of hydrogen cyanide (HCN) from the ring structure after initial fragmentation steps.[4] For instance, the [M-Cl]⁺ fragment at m/z 176 could lose HCN to yield a fragment at m/z 149 .

-

Loss of an Amino Radical (•NH₂): While less common for aromatic amines compared to aliphatic amines, the loss of the amino radical is a possible fragmentation pathway, which would result in a fragment at m/z 195 .

The following diagram illustrates the predicted fragmentation pathway:

A schematic of the proposed EI fragmentation pathway for this compound.

Data Summary: Key Fragment Ions

The table below summarizes the major predicted ions in the mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 211/213/215 | [C₁₀H₇³⁵Cl₂N]⁺˙ / [C₁₀H₇³⁵Cl³⁷ClN]⁺˙ / [C₁₀H₇³⁷Cl₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 176/178 | [C₁₀H₇³⁵ClN]⁺ / [C₁₀H₇³⁷ClN]⁺ | Loss of a Chlorine Radical (•Cl) |

| 175/177 | [C₁₀H₆³⁵ClN]⁺˙ / [C₁₀H₆³⁷ClN]⁺˙ | Loss of Hydrogen Chloride (HCl) |

| 141 | [C₁₀H₇N]⁺ | Sequential loss of two Chlorine Radicals |

| 149/151 | [C₉H₆³⁵Cl]⁺ / [C₉H₆³⁷Cl]⁺ | Loss of HCN from the [M-Cl]⁺ fragment |

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Inlet Temperature: 280 °C.

- Injection Mode: Splitless.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 300 °C.

- Final hold: 5 minutes at 300 °C.

- MS Source Temperature: 230 °C.

- MS Quadrupole Temperature: 150 °C.

- Ionization Energy: 70 eV.

- Mass Scan Range: m/z 40-400.

3. Data Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

- Extract the mass spectrum corresponding to the chromatographic peak of this compound.

- Analyze the mass spectrum to identify the molecular ion and major fragment ions.

- Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

The following workflow diagram illustrates the experimental process:

A workflow for the experimental determination of the mass spectrum of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the fundamental principles of mass spectrometry and drawing parallels with structurally similar compounds, a reliable fragmentation pathway can be proposed. The characteristic isotopic signature of the molecular ion, coupled with the expected losses of chlorine and hydrogen chloride, provides a robust basis for the identification and structural confirmation of this compound in complex matrices. The outlined experimental protocol offers a clear path for the empirical validation of these predictions.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Dichloronaphthalen-1-amine

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative of Structural Clarity in Molecular Sciences

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and properties. For halogenated aromatic amines, a class of compounds pivotal in medicinal chemistry, this structural knowledge is paramount.[1][2] Halogen atoms, with their unique electronic properties, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] This guide provides a comprehensive, albeit illustrative, walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 2,4-Dichloronaphthalen-1-amine.

While a published crystal structure for this specific molecule is not available in the common crystallographic databases as of the writing of this guide, the principles and methodologies detailed herein represent a robust and field-proven approach. By treating this compound as a case study, we will navigate the entire analytical workflow, from chemical synthesis to the intricate details of crystal packing analysis. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and an in-depth explanation of the causality behind each experimental step.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.[4][5]

Proposed Synthesis of this compound

A plausible synthetic route to this compound begins with the commercially available 2,4-Dichloro-1-naphthol. The conversion of the hydroxyl group to an amine can be achieved through various methods. A direct amination or a multi-step process involving conversion to a better leaving group followed by nucleophilic substitution with an ammonia equivalent would be a standard approach.

Illustrative Synthetic Protocol:

-

Activation of Hydroxyl Group (Hypothetical): The naphthol is reacted with trifluoromethanesulfonyl anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine to form the corresponding triflate ester. This converts the hydroxyl into an excellent leaving group.

-

Amination: The triflate intermediate is then subjected to a nucleophilic aromatic substitution reaction with a source of ammonia, such as a solution of ammonia in a suitable solvent or using a protected amine followed by deprotection. Alternatively, palladium-catalyzed Buchwald-Hartwig amination could be employed.

-

Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Ordered Solids

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[4][5] The goal is to grow a well-ordered crystal, typically 30-300 microns in size, free from defects.[8] For a small organic molecule like this compound, several classical methods can be employed.[4]

Experimental Protocol: Crystallization Screening

-

Solubility Screening: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, toluene) to identify a solvent in which the compound is sparingly soluble.[5]

-

Method 1: Slow Evaporation

-

Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to near saturation.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand for several days to weeks.[5]

-

-

Method 2: Vapor Diffusion

-

This technique is highly effective and requires minimal sample.[9]

-

Prepare a concentrated solution of the compound in a "good" solvent (in which it is highly soluble).

-

Place a small drop of this solution on a siliconized glass slide or in a small inner vial.

-

Place the slide or inner vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) that contains a larger volume of a "poor" solvent (an "antisolvent" in which the compound is insoluble, but which is miscible with the "good" solvent).[9]

-

Over time, the vapor of the poor solvent will diffuse into the drop of the compound's solution, gradually reducing its solubility and inducing crystallization.[9]

-

-

Method 3: Antisolvent Crystallization

-

Dissolve the compound in a minimum amount of a "good" solvent.

-

Slowly add a "poor" solvent (the antisolvent) dropwise until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, which should induce crystal growth.[9]

-

| Crystallization Technique | Principle | Typical Solvents | Advantages |

| Slow Evaporation | Solubility decreases as solvent volume is slowly reduced. | Volatile solvents like Dichloromethane, Acetone.[5] | Simple setup. |

| Vapor Diffusion | Gradual decrease in solubility by diffusion of an antisolvent vapor. | Binary system: e.g., Chloroform (good solvent) in a chamber with Hexane (antisolvent).[9] | Excellent for small quantities; good control over growth rate.[9] |

| Antisolvent Addition | Supersaturation is induced by mixing with a solvent of lower solubility.[9] | Binary system: e.g., compound in Tetrahydrofuran, with slow addition of water. | Rapid screening of conditions. |

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive, non-destructive technique for determining the three-dimensional atomic structure of a crystalline material.[8][10]

The SCXRD Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[8][11]

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[12] X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[10] As the crystal is rotated, a series of diffraction images are collected by a detector.[8][12]

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and to apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution and Refinement

This is the computational part of the analysis, where the diffraction data is translated into a 3D atomic model.[11][13]

-

Structure Solution (Solving the Phase Problem): The intensities of the diffracted beams are proportional to the square of the structure factor amplitudes. However, the phase information is lost during the experiment.[11] For small molecules, "direct methods" are typically used to computationally derive initial phase estimates.[11] These methods use statistical relationships between the intensities to determine the phases.

-

Structure Refinement: An initial model of the molecule is built based on the solved phases. This model is then refined using a least-squares method, which iteratively adjusts the atomic positions and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[12] The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.

Part 3: Hypothetical Crystal Structure of this compound

This section presents the anticipated results from a successful SCXRD analysis, based on known chemical principles and data from analogous structures.

Crystallographic Data Summary

The following table summarizes plausible crystallographic data for this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₀H₇Cl₂N | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 212.08 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating a centrosymmetric packing arrangement. |

| a, b, c (Å) | a ≈ 8.5, b ≈ 7.0, c ≈ 15.0 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | ≈ 105 | The non-90° angle in the monoclinic system. |

| Volume (ų) | ≈ 850 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| T (K) | 100(2) | Temperature of data collection.[12] |

| Radiation (Å) | Mo Kα (λ = 0.71073) | X-ray source used for the experiment.[10] |

| Final R indices | R₁ ≈ 0.04, wR₂ ≈ 0.10 | Indicators of the quality of the final refined structure. |

Molecular Geometry

The analysis would provide precise bond lengths and angles. The naphthalene core is expected to be largely planar. The C-Cl bond lengths would be typical for chlorinated aromatic systems (approx. 1.74 Å). The C-N bond length would reflect the partial double bond character due to the amine group's conjugation with the aromatic system. Steric hindrance between the peri-positioned amine group (at C1) and the hydrogen at C8 is a common feature in 1-substituted naphthalenes and would likely cause some minor distortions from ideal planarity.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing, or how molecules arrange themselves in the solid state, is dictated by a network of non-covalent interactions.

Caption: Key intermolecular interactions expected in the crystal.

-

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. It is highly probable that it would form N-H···Cl hydrogen bonds with the chlorine atoms of neighboring molecules.[14] This is a common motif in the crystal structures of chlorinated aromatic amines.

-

Halogen Bonding: Halogen atoms can act as electrophilic species via a region of positive electrostatic potential known as a "σ-hole".[15][16] This allows them to form attractive interactions with nucleophiles. In this structure, we would anticipate C-Cl···Cl halogen bonds. These interactions are highly directional and play a significant role in crystal engineering.[15][17] The geometry of these contacts (e.g., Type I vs. Type II) would be a key point of analysis.[15] Given the presence of other potential acceptor sites, C-Cl···N or C-Cl···π interactions could also be present.

-

π-π Stacking: The planar naphthalene rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Part 4: Significance in Drug Discovery and Materials Science

Understanding the crystal structure of this compound provides critical insights with practical applications.

-

Drug Development:

-

Structure-Activity Relationship (SAR): The precise geometry of the molecule can be used in computational docking studies to understand and predict its binding to a biological target.[3][18] The positions of the chlorine atoms and the amine group are critical for defining the pharmacophore.

-

Polymorphism: Different crystal packing arrangements (polymorphs) can have different physical properties, such as solubility and stability, which are critical for drug formulation and bioavailability.[1] A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs.

-

Lead Optimization: The halogen bonds observed in the crystal structure can inform the design of more potent analogues by mimicking these interactions in a protein's binding pocket.[18]

-

-

Materials Science:

Conclusion

This guide has outlined the comprehensive, multi-step process of determining and analyzing the crystal structure of this compound. From the foundational steps of synthesis and crystallization to the sophisticated techniques of X-ray data collection and computational refinement, each stage provides indispensable information. The hypothetical analysis reveals a molecule whose solid-state structure is likely governed by a rich interplay of hydrogen bonds, halogen bonds, and π-stacking interactions. This detailed structural knowledge is not merely an academic exercise; it is a vital prerequisite for the rational design of new pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-1-naphthol (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. 2,4-Dichloro-1-naphthol | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. academic.oup.com [academic.oup.com]

- 14. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. pubs.acs.org [pubs.acs.org]

Introduction: Contextualizing 2,4-Dichloronaphthalen-1-amine in Developmental Research

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloronaphthalen-1-amine

This compound is a halogenated aromatic amine built upon a naphthalene scaffold. Its structure—a rigid polycyclic aromatic system combined with electron-withdrawing chlorine atoms and a basic amino group—presents a unique and challenging physicochemical profile. For researchers in the pharmaceutical and chemical industries, a comprehensive understanding of this molecule's solubility and stability is not merely an academic exercise; it is a critical prerequisite for any successful application, be it in drug development, materials science, or as a synthetic intermediate.

Poor aqueous solubility can severely limit the bioavailability of a potential drug candidate, rendering an otherwise potent molecule ineffective.[1][2] Similarly, chemical instability can compromise a product's shelf-life, efficacy, and safety by leading to the formation of unknown and potentially toxic degradation products.[3][4]

This guide provides a robust methodological framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. By grounding our approach in the principles of regulatory guidelines, such as those from the International Council for Harmonisation (ICH), we ensure that the data generated is reliable, reproducible, and relevant for decision-making.

Part 1: Foundational Physicochemical Characterization

Before assessing solubility and stability, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in various environments and inform the design of subsequent, more complex studies.

1.1. Key Parameters: pKa and LogP

-

pKa (Ionization Constant): The primary amine group (-NH₂) on the naphthalene ring is basic and will be protonated at low pH. Determining its pKa is crucial for predicting how solubility will change across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[5] A pKa determination via potentiometric titration or UV-spectrophotometry is a mandatory first step.

-

LogP (Octanol-Water Partition Coefficient): The dichloronaphthalene core is highly lipophilic. LogP is a measure of this lipophilicity and is a key indicator of a compound's potential for membrane permeability and aqueous insolubility. A high LogP value, which is expected for this molecule, often correlates with solubility challenges.

1.2. Solid-State Properties

The solid form of the active substance can significantly impact its dissolution rate and stability.

-

Microscopy: Initial visual examination can reveal particle size and morphology.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to screen for potential polymorphs—different crystalline forms of the same molecule that can have different solubilities and stabilities.

-

X-Ray Powder Diffraction (XRPD): XRPD provides a definitive fingerprint of the crystalline structure and is the gold standard for identifying and distinguishing between polymorphs.

Part 2: A Methodical Approach to Solubility Profiling

Solubility determination is a cornerstone of early-phase development.[1][6] Given the high lipophilicity of this compound, poor aqueous solubility is anticipated. The objective is to accurately quantify this solubility in a range of relevant media.

Experimental Workflow: Solubility Assessment

Below is a logical workflow for a comprehensive solubility assessment.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Solubility

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant organic or co-solvent systems (e.g., DMSO, Ethanol, PEG 400/Water mixtures).

-

Addition: Add an excess amount of this compound solid (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each solvent system in separate glass vials. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the systems to equilibrate for a sufficient duration (24 to 48 hours is common) to ensure thermodynamic equilibrium is reached.

-

Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility in each solvent system, accounting for the dilution factor.

Data Presentation: Anticipated Solubility Profile

While specific experimental values are pending, the expected solubility profile for this compound can be summarized based on its structure. This table serves as a template for reporting results.

| Solvent System | pH | Temperature (°C) | Expected Solubility (Qualitative) | Rationale for Inclusion |

| 0.1 N HCl | 1.2 | 25 / 37 | Slightly Soluble | Simulates stomach pH; amine group protonated, enhancing solubility. |

| Acetate Buffer | 4.5 | 25 / 37 | Very Slightly Soluble | Simulates small intestine pH; partial protonation. |

| Phosphate Buffer (PBS) | 6.8 | 25 / 37 | Practically Insoluble | Simulates lower intestine pH; amine group is largely neutral. |

| Water | ~7.0 | 25 / 37 | Practically Insoluble | Baseline aqueous solubility of the neutral form. |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Freely Soluble | Common organic solvent for stock solutions. |

| Ethanol | N/A | 25 | Soluble | Common co-solvent in formulations. |

| PEG 400 | N/A | 25 | Soluble | Non-aqueous vehicle used in preclinical studies.[2] |

Qualitative terms are based on USP definitions.

Part 3: Stability Profiling and Forced Degradation Studies

Stability testing is essential for identifying degradation pathways, elucidating the structure of degradation products, and developing a stability-indicating analytical method.[3][7] The ICH Q1A(R2) guideline recommends forced degradation (stress testing) to understand the intrinsic stability of a molecule.[8][9][10]

Experimental Workflow: Forced Degradation Study

The workflow ensures a systematic evaluation of stability under various stress conditions.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols: Forced Degradation Conditions

The goal is to achieve 5-20% degradation to ensure that the degradation pathways are not overly aggressive or unrealistic.[4][11] A validated stability-indicating HPLC method is required for analysis.

-

Acid Hydrolysis:

-

Protocol: Dilute the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60-80°C).

-

Causality: The acidic environment can promote hydrolysis of the amine or potentially catalyze other reactions on the aromatic ring, though aromatic amines are generally stable to hydrolysis.

-

-

Base Hydrolysis:

-

Protocol: Dilute the stock solution with 0.1 N NaOH. Store at an elevated temperature (e.g., 60-80°C).

-

Causality: A basic environment can facilitate nucleophilic substitution reactions, potentially leading to the displacement of chlorine atoms, although this is generally difficult on an aromatic ring.

-

-

Oxidative Degradation:

-

Protocol: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature.

-

Causality: The primary amine is a primary target for oxidation. Aromatic amines can be oxidized to nitroso, nitro, or polymeric species.[12] This is often the most significant degradation pathway for such molecules.

-

-

Thermal Degradation:

-

Protocol: Expose the solid compound to dry heat (e.g., 80-100°C). Separately, expose a solution of the compound in a neutral solvent to the same temperature.

-

Causality: This tests the intrinsic thermal stability of the molecule in both the solid and solution states.

-

-

Photostability:

-

Protocol: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[13][14][15] A dark control sample must be run in parallel.

-

Causality: The naphthalene ring system is a chromophore that absorbs UV light. This energy can induce photodegradation, potentially through radical mechanisms or dehalogenation.

-

Potential Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

-

Oxidation of the Amine: The most probable pathway, leading to hydroxylamines, nitroso, and nitro derivatives.

-

Dehalogenation: Loss of one or both chlorine atoms, likely under photolytic or harsh reductive conditions.

-

Ring Opening/Polymerization: Under highly aggressive oxidative or photolytic stress, the aromatic system could be compromised, leading to complex mixtures. Bacterial degradation of similar compounds often proceeds via ring cleavage.[12][16]

Data Presentation: Forced Degradation Summary

This table provides a template for summarizing the results from the stability studies.

| Stress Condition | Reagent / Parameters | Duration (h) | % Degradation of Parent | No. of Degradants | Observations / Major Degradant (m/z) |

| Hydrolytic | 0.1 N HCl @ 80°C | 24 | |||

| 0.1 N NaOH @ 80°C | 24 | ||||

| Water @ 80°C | 24 | ||||

| Oxidative | 3% H₂O₂ @ RT | 24 | Likely oxidation of the amine group. | ||

| Thermal | Solid @ 100°C | 72 | |||

| Solution @ 80°C | 24 | ||||

| Photolytic | ICH Q1B Light Source | * | Potential for dehalogenation. |

*Duration based on achieving total illumination of 1.2 million lux hours and 200 watt hours/square meter.

Conclusion

The systematic characterization of this compound's solubility and stability is a data-driven process that is fundamental to its development and application. By employing the robust, method-driven approach detailed in this guide—from foundational physicochemical analysis to comprehensive solubility profiling and ICH-guided forced degradation studies—researchers can build a deep understanding of the molecule's behavior. This knowledge is paramount for de-risking development programs, enabling rational formulation design, establishing appropriate storage conditions, and ensuring the ultimate safety and efficacy of any resulting product. The protocols and frameworks provided herein serve as a validated roadmap to generate the high-quality data necessary for informed scientific and regulatory decision-making.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. database.ich.org [database.ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jordilabs.com [jordilabs.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Bacterial degradation of monocyclic aromatic amines | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 2,4-Dichloronaphthalen-1-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloronaphthalen-1-amine is a highly functionalized naphthalene derivative poised for significant applications in organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and two electrophilic chloro-substituents on the aromatic core, makes it a versatile building block for the construction of complex molecular architectures. This document provides a comprehensive guide to the synthesis and potential applications of this compound, with detailed protocols for its preparation and subsequent transformations. The strategic positioning of the reactive sites allows for selective modifications, opening avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials. Naphthalene derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties, making this compound an attractive scaffold for drug discovery programs.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. While specific experimental data for this compound is not extensively reported, we can infer its properties from its structure and comparison with the closely related compound, 2,4-dichloro-1-naphthol.

| Property | Value (Estimated) | Source/Basis |

| Molecular Formula | C₁₀H₇Cl₂N | - |

| Molecular Weight | 212.08 g/mol | - |

| Appearance | Off-white to light brown solid | Analogy to similar aromatic amines |

| Melting Point | >100 °C | Expected for a crystalline solid of this MW |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO) | General solubility of aromatic amines |

| CAS Number | Not assigned | - |

Note: These properties are estimated and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Protocol

The direct synthesis of this compound is not well-documented in the literature. However, a robust and versatile approach involves a two-step sequence starting from the commercially available 2,4-dichloro-1-naphthol. This method leverages the power of modern cross-coupling chemistry, specifically the Buchwald-Hartwig amination, to introduce the amino group.[3][4][5]

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 2,4-Dichloronaphthalen-1-yl trifluoromethanesulfonate

Rationale: The conversion of the phenolic hydroxyl group to a triflate is a standard method to transform it into an excellent leaving group for subsequent cross-coupling reactions.

-

Materials:

-

2,4-Dichloro-1-naphthol (1.0 eq)

-

Triflic anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 2,4-dichloro-1-naphthol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

-

Slowly add triflic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the triflate.

-

Protocol 2: Buchwald-Hartwig Amination to Yield this compound

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Using an ammonia equivalent like benzophenone imine followed by hydrolysis provides a reliable route to the primary amine.

-

Materials:

-

2,4-Dichloronaphthalen-1-yl trifluoromethanesulfonate (1.0 eq)

-

Benzophenone imine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

BINAP (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

-

Add the triflate and benzophenone imine.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

-

Heat the mixture at 100 °C for 12-18 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and dissolve the residue in THF.

-

Add 2 M HCl and stir at room temperature for 1 hour to hydrolyze the imine.

-

Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to obtain this compound.

-

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a valuable precursor for a variety of transformations.

Cross-Coupling Reactions at the Chloro-Positions

The two chloro-substituents can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds.[6][7][8][9] The relative reactivity of the C2 and C4 positions may allow for selective functionalization. The amino group can be protected, for instance as an amide, to prevent interference with the catalytic cycle and to modulate the electronic properties of the naphthalene ring.[10]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Selective Suzuki-Miyaura Coupling

Rationale: This protocol outlines a general procedure for the selective mono-arylation of this compound. The C4 position is generally more sterically accessible and may react preferentially under carefully controlled conditions. The amino group is protected to prevent side reactions.

-

Materials:

-

N-(2,4-Dichloronaphthalen-1-yl)acetamide (1.0 eq) (Prepared by reacting the amine with acetyl chloride)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 eq)

-

Dioxane/Water (4:1)

-

-

Procedure:

-

To a Schlenk flask, add the protected amine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill with an inert gas.

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction at 80-100 °C and monitor by TLC.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to isolate the mono-arylated product.

-

The protecting acetyl group can be removed by acidic or basic hydrolysis to yield the free amine.

-

Synthesis of Azo Dyes

Aromatic amines are classical precursors for the synthesis of azo dyes.[1][11][12] The amino group of this compound can be diazotized and then coupled with an electron-rich aromatic compound, such as a phenol or another amine, to form a highly conjugated azo dye. The chloro-substituents can further modulate the color and properties of the resulting dye.

Workflow for Azo Dye Synthesis

Caption: Two-step synthesis of an azo dye from this compound.

Protocol 4: Synthesis of a Naphthol-Based Azo Dye

Rationale: This protocol describes the synthesis of a vibrant azo dye by coupling the diazonium salt of this compound with 2-naphthol.

-

Materials:

-

This compound (1.0 eq)

-

Concentrated HCl

-

Sodium nitrite (NaNO₂) (1.0 eq)

-

2-Naphthol (1.0 eq)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Diazotization:

-

Suspend this compound in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of NaOH and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Stir the mixture in the ice bath for another 30 minutes.

-

-

Isolation:

-

Collect the dye by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the azo dye in a desiccator.

-

-

Precursor for Bioactive Molecules

The diphenylamine scaffold is present in numerous pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.[13][14] Buchwald-Hartwig amination on the chloro-positions of this compound with various anilines can lead to novel diphenylamine analogs with a naphthalene core, which can be screened for biological activity.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While its direct synthesis and applications are not yet widely reported, established synthetic methodologies can be readily adapted for its preparation and derivatization. The strategic arrangement of its functional groups allows for a wide range of transformations, including cross-coupling reactions and azo dye synthesis, making it a valuable tool for the creation of novel and complex molecules in the fields of medicinal chemistry, materials science, and dye chemistry. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. nbinno.com [nbinno.com]

- 13. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 14. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Azo Dyes Using 2,4-Dichloronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Azo dyes represent the most diverse and widely utilized class of synthetic colorants, accounting for over half of all commercial dyes.[1] Their defining feature is the azo group (–N=N–), which connects two aromatic systems, creating an extended conjugated system responsible for their vibrant colors.[2] The versatility of azo dye synthesis allows for a vast spectrum of colors—ranging from yellows and oranges to reds, browns, and blues—by systematically altering the chemical structures of the aromatic precursors.[3]

This guide focuses on the use of 2,4-Dichloronaphthalen-1-amine as a key starting material, or "diazo component," in the synthesis of naphthalenic azo dyes. The rigid naphthalene backbone, combined with the electron-withdrawing effects of the two chlorine atoms, makes this precursor particularly valuable for creating dyes with high tinctorial strength and excellent light and chemical fastness. These properties are highly sought after in applications requiring robust and stable colorants, including high-performance textiles, specialty pigments, and advanced materials.

The synthesis follows a venerable and reliable two-step pathway: the diazotization of this compound, followed by an azo coupling reaction with an electron-rich aromatic partner.[4][] Understanding and mastering this sequence is fundamental to developing novel chromophores for a variety of scientific and industrial applications.

Core Chemical Principles and Reaction Mechanisms

The synthesis of azo dyes is a sequential process predicated on two foundational reactions of aromatic chemistry. Precise control over reaction conditions, particularly temperature and pH, is paramount for success.

Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a reactive aryldiazonium salt.[6] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[]

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): The reaction is conducted in an ice bath because aryldiazonium salts are thermally unstable.[2][7] Above 10 °C, the diazonium group can readily decompose, releasing nitrogen gas and forming undesired side products, which drastically reduces the yield of the target dye.

-

Acidic Medium: A strong acid is required to protonate sodium nitrite, generating the nitrous acid needed for the reaction.[6] The acid also serves to dissolve the amine (by forming its hydrochloride salt) and stabilize the resulting diazonium salt.

The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. A series of proton transfers and the elimination of water yield the aryldiazonium ion.[6]

References

Application Notes and Protocols: 2,4-Dichloronaphthalen-1-amine in Advanced Materials Science

Disclaimer: Direct, peer-reviewed research on the specific applications of 2,4-Dichloronaphthalen-1-amine in materials science is limited. The following application notes and protocols are built upon established principles of polymer chemistry and materials science, drawing analogies from structurally and functionally related compounds, such as other naphthalenamine derivatives and chlorinated aromatic monomers. These protocols are intended to serve as a foundational guide for researchers to explore the potential of this molecule.

Introduction: The Potential of a Multifunctional Monomer

This compound is a unique aromatic compound featuring a naphthalene core, a primary amine group, and two chlorine substituents. This combination of functional groups suggests significant potential for applications in materials science, particularly in the synthesis of novel polymers and functional organic materials.

-

The Naphthalene Core: Provides rigidity, thermal stability, and desirable photophysical properties (fluorescence).

-

The Amine Group: A versatile functional handle for polymerization, cross-linking, and imparting redox activity.

-

The Chlorine Substituents: Can be used as leaving groups in cross-coupling reactions for further functionalization or can influence the electronic properties and solubility of resulting materials.

These structural features position this compound as a promising, yet underexplored, building block for a new generation of high-performance materials.

Application I: Synthesis of Conductive Polymers

The amine functionality of this compound allows for its polymerization into a poly(naphthalenamine) derivative. Similar to polyaniline, these polymers are expected to exhibit interesting electronic properties, making them suitable for applications in sensors, organic electronics, and as antistatic coatings. The chlorine atoms can further modulate the polymer's electronic band gap and solubility.

Protocol: Oxidative Polymerization of this compound

This protocol describes the chemical oxidative polymerization of this compound to yield poly(this compound).

Materials:

-

This compound (Monomer)

-

Ammonium persulfate (APS) (Oxidant)

-

Hydrochloric acid (HCl, 1 M) (Dopant and solvent)

-

Methanol (for washing)

-

Deionized water

-

Magnetic stirrer and hot plate

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

Monomer Solution Preparation: Dissolve a specific molar concentration of this compound in 1 M HCl. Stir until fully dissolved. The acidic medium is crucial for the solubility of the monomer and the resulting polymer.

-

Oxidant Solution Preparation: In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is typically 1:1.

-

Polymerization: Slowly add the APS solution to the monomer solution dropwise while stirring vigorously. The reaction is exothermic, and the temperature should be maintained, for instance, at room temperature or cooled in an ice bath to control the reaction rate.

-

Reaction Progression: As the polymerization proceeds, the solution will change color, indicating the formation of the polymer. Continue stirring for a designated period (e.g., 2-4 hours) to ensure a high degree of polymerization.[1]

-

Purification: The resulting polymer precipitate is collected by filtration. It is then washed multiple times with 1 M HCl and methanol to remove unreacted monomer, oxidant, and oligomers.

-

Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.

Workflow Diagram:

Caption: Oxidative polymerization workflow.

Application II: Precursor for Porous Organic Polymers for Gas Sorption and Heavy Metal Sequestration

The rigid naphthalene structure and multiple reactive sites (amine and chlorine atoms) make this compound an excellent candidate for creating cross-linked porous organic polymers (POPs). These materials have high surface areas and can be tailored for applications such as CO2 capture and the removal of heavy metal ions from water.[2]

Protocol: Solvothermal Synthesis of a Naphthalene-Based Porous Polyaminal

This protocol outlines a potential route to a porous polymer via a polycondensation reaction with a suitable cross-linker, such as melamine.[2]

Materials:

-

This compound

-

Melamine (cross-linker)

-

Dimethyl sulfoxide (DMSO) (solvent)

-

Anhydrous K2CO3 (catalyst)

-

Methanol, Chloroform, Tetrahydrofuran (for washing)

-

Schlenk flask and vacuum line

-

Tube furnace

Procedure:

-

Reactant Mixture: In a Schlenk flask, combine this compound, melamine, and anhydrous K2CO3 in a specific molar ratio in DMSO.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved gases.

-

Solvothermal Reaction: Heat the sealed flask in a tube furnace at a set temperature (e.g., 180 °C) for a specified duration (e.g., 72 hours).

-

Isolation: After cooling to room temperature, the solid product is isolated by filtration.

-

Washing and Solvent Exchange: The crude product is washed sequentially with water, methanol, chloroform, and tetrahydrofuran to remove unreacted monomers and the catalyst. This is followed by a Soxhlet extraction with methanol for 24 hours.

-

Activation: The purified polymer is dried under vacuum at a high temperature (e.g., 120 °C) to remove residual solvent and activate the porous structure.

Logical Relationship Diagram:

Caption: Synthesis of a porous organic polymer.

Application III: Building Block for Organic Semiconductors in Thin-Film Transistors

Derivatives of naphthalene are known to be effective as n-channel semiconductors in organic thin-film transistors (OTFTs). The electron-withdrawing nature of the chlorine atoms in this compound could enhance its electron-accepting properties, making it a candidate for such applications. Further functionalization at the amine position could be used to tune solubility and molecular packing.

Protocol: Fabrication of a Solution-Processed Organic Thin-Film Transistor

This protocol assumes that this compound has been further functionalized (e.g., by reacting the amine with an alkyl halide) to improve its solubility and film-forming properties.

Materials:

-

Functionalized this compound derivative

-

High-purity organic solvent (e.g., chloroform, toluene)

-

Heavily doped silicon wafer with a thermally grown SiO2 layer (as gate and gate dielectric)

-

Gold (for source and drain electrodes)

-

Spin coater

-

Thermal evaporator

-

Substrate cleaning supplies (acetone, isopropanol)

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning: The Si/SiO2 substrate is sonicated sequentially in acetone and isopropanol, then dried with a stream of nitrogen. This is followed by an oxygen plasma treatment to remove any remaining organic residues and improve the surface energy.

-

Semiconductor Deposition: A solution of the functionalized this compound derivative in a suitable organic solvent is prepared. This solution is then spin-coated onto the cleaned substrate to form a thin film.

-

Annealing: The substrate with the organic film is annealed at an optimized temperature to improve the crystallinity and morphology of the semiconductor layer. This step is critical for achieving good charge transport.

-

Electrode Deposition: Source and drain electrodes are deposited on top of the organic semiconductor film by thermal evaporation of gold through a shadow mask. This creates the top-contact, bottom-gate transistor architecture.

-

Characterization: The electrical characteristics of the OTFT are measured in an inert atmosphere using a semiconductor parameter analyzer.